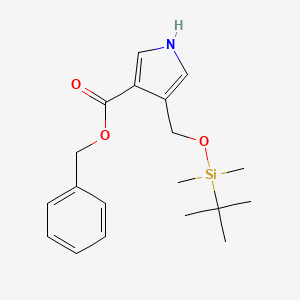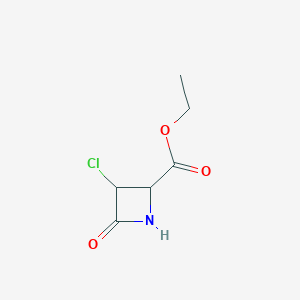
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine is a complex organic compound that features both indole and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and benzoxazole precursors, followed by their coupling under specific conditions. For instance, the indole precursor can be synthesized through a Fischer indole synthesis, while the benzoxazole moiety can be prepared via a condensation reaction involving o-aminophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific proteins involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: Known for their role as selective NMDA receptor antagonists.
Benzimidazole-2-carboxamides: Also act as NMDA receptor antagonists with similar structural features.
Uniqueness
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine is unique due to its combined indole and benzoxazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties.
Properties
CAS No. |
1246472-02-5 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H12N4O/c16-9-1-3-11-8(5-9)6-13(18-11)15-19-12-7-10(17)2-4-14(12)20-15/h1-7,18H,16-17H2 |
InChI Key |
FCGOQBUFJYWSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C3=NC4=C(O3)C=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)



![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)



